molecular formula C30H28F3N5O2S2 B4305759 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4305759
M. Wt: 611.7 g/mol
InChI Key: SKOKEWPMVFNRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including an amino group, an ethoxyphenyl group, a trifluoromethyl group, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of a hydrazine derivative with a carbon disulfide derivative in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

    Final Assembly: The final compound is assembled by coupling the thiadiazole derivative with the hexahydroquinoline core under appropriate reaction conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiadiazole groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl and trifluoromethyl groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Pharmaceutical Research: It is used as a lead compound in drug discovery and development programs aimed at identifying new treatments for various diseases.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases and proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels.

    Interference with Cellular Pathways: It can interfere with cellular signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with other similar compounds, such as:

    2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a methoxy group instead of an ethoxy group, which may affect its biological activity and chemical reactivity.

    2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(fluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may influence its pharmacokinetic properties and potency.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N5O2S2/c1-4-40-20-10-8-18(9-11-20)24-21(15-34)26(35)38(22-13-29(2,3)14-23(39)25(22)24)27-36-37-28(42-27)41-16-17-6-5-7-19(12-17)30(31,32)33/h5-12,24H,4,13-14,16,35H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKEWPMVFNRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NN=C(S4)SCC5=CC(=CC=C5)C(F)(F)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
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2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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